Ethyl [(5-isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate

Lipophilicity Drug-likeness Physicochemical profiling

Ethyl [(5-isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate (CAS 510763-27-6) is a 1,3,4-thiadiazole derivative with an oxalamic acid ethyl ester side‑chain. The compound possesses a molecular weight of 243.28 g·mol⁻¹ (C₉H₁₃N₃O₃S) and is commercially supplied at ≥97 % purity for research and further manufacturing use only.

Molecular Formula C9H13N3O3S
Molecular Weight 243.28
CAS No. 510763-27-6
Cat. No. B2443193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [(5-isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate
CAS510763-27-6
Molecular FormulaC9H13N3O3S
Molecular Weight243.28
Structural Identifiers
SMILESCCOC(=O)C(=O)NC1=NN=C(S1)C(C)C
InChIInChI=1S/C9H13N3O3S/c1-4-15-8(14)6(13)10-9-12-11-7(16-9)5(2)3/h5H,4H2,1-3H3,(H,10,12,13)
InChIKeyOXUQTIVJUUONHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Ethyl [(5-isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate (CAS 510763-27-6) – Core Identity and Procurement Baseline


Ethyl [(5-isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate (CAS 510763-27-6) is a 1,3,4-thiadiazole derivative with an oxalamic acid ethyl ester side‑chain . The compound possesses a molecular weight of 243.28 g·mol⁻¹ (C₉H₁₃N₃O₃S) and is commercially supplied at ≥97 % purity for research and further manufacturing use only . Its IUPAC name is ethyl 2-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate, and it is catalogued under MDL number MFCD03446784 . The 5-isopropyl substituent imparts distinct lipophilicity and steric properties relative to smaller alkyl-thiadiazole congeners, making it a non-interchangeable intermediate in structure–activity relationship (SAR) explorations .

Non-interchangeable 1,3,4-thiadiazole SAR building block
5-isopropyl substituent for lipophilicity and steric tuning
High-purity grade suitable for reproducible multi-step synthesis

Why a Simple 1,3,4-Thiadiazole or Unsubstituted Oxalamate Cannot Replace Ethyl [(5-isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate in SAR‑Driven Programs


Within the 1,3,4-thiadiazole family, biological activity and physicochemical behaviour are exquisitely sensitive to the C5 substituent [1]. The isopropyl group increases calculated logP by approximately 0.8–1.2 log units compared to the C5‑methyl analog, directly impacting membrane permeability and protein‑binding propensity . Moreover, the ethyl oxalamate side‑chain provides a hydrolytically tunable ester that is absent in the free carboxylic acid or amide counterparts; swapping to a methyl ester or acid alters both reactivity and solubility, compromising reproducibility in multi‑step syntheses or biological assays . Consequently, generic substitution with a “close” analog such as ethyl [(5-methyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate (CAS 83244-81-9) or ethyl oxo(1,3,4-thiadiazol-2-ylamino)acetate (CAS 349442-53-1) will produce divergent SAR results and invalidate quantitative cross‑study comparisons.

C5-methyl analog May shift lipophilicity and membrane partitioning profiles
Unsubstituted thiadiazole Lacks tunable ethyl oxalamate; ester hydrolysis behavior differs
Alternative ester forms Methyl ester or free acid may alter reactivity and solubility

Quantitative Differentiation Evidence for Ethyl [(5-isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate Versus Closest Analogs


Calculated Lipophilicity Advantage (clogP) Over the C5‑Methyl Analog Drives Membrane Permeability Predictions

The 5-isopropyl substituent raises the calculated partition coefficient (clogP) of ethyl [(5-isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate by ≈1.1 log units relative to the C5‑methyl analog, ethyl [(5-methyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate (CAS 83244-81-9) . This difference translates to a predicted 12‑fold higher equilibrium concentration in lipid bilayers, which is critical for central nervous system or intracellular target programs [1]. No experimental logP for the target compound has been published; the values are derived from consensus cheminformatics models (ALOGPS, XLogP3, ChemAxon).

Lipophilicity shift
Class-level
ΔclogP +1.1 log units
Supports lipophilicity-driven compound selection in CNS-related research
In silico prediction; experimental logP not yet available
Lipophilicity Drug-likeness Physicochemical profiling

Steric Bulk (Molar Refractivity) Differentiates Isopropyl from n‑Propyl and Ethyl Thiadiazole Analogs

The isopropyl group (branched C3) provides a molar refractivity of 14.98 cm³·mol⁻¹, which is identical to that of n‑propyl but with a distinct three‑dimensional shape (higher Taft Es value) [1]. This steric profile influences binding pocket complementarity and is non‑interchangeable with the linear n‑propyl or the smaller ethyl (MR = 10.06 cm³·mol⁻¹) [2]. In a 1,3,4‑thiadiazole antimicrobial SAR series, the isopropyl congener exhibited a 4‑fold improvement in MIC relative to the ethyl analog, demonstrating that even modest steric changes produce quantifiable biological effects [3].

Steric differentiation
Class-level
MR 14.98 cm³/mol
ΔMR +4.92 vs. ethyl analog
Steric parameters aid QSAR interpretation; alkyl choice may shift activity profile
Computed using Hansch-Leo constants; experimental confirmation advised
Steric parameters SAR Molecular design

Purity and ISO Manufacturing Consistency – Supplier‑Verified 97–98% Purity Enabling Reproducible SAR

Multiple independent suppliers report lot‑specific purity of 97 % or 98 % for ethyl [(5-isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate, with ISO‑certified manufacturing processes . In contrast, the less substituted analog ethyl oxo(1,3,4-thiadiazol-2-ylamino)acetate (CAS 349442-53-1) is frequently listed at 95 % purity and lacks ISO documentation . This 2–3 % purity gap can introduce confounding impurities that obscure dose–response relationships in biochemical assays.

Purity baseline
Specification review
97–98% (HPLC)
Documented purity supports reproducible SAR and reduces batch-failure risk
Supplier CoA data; typical unsubstituted analog listed at 95%
Quality control Reproducibility Procurement

Ester Hydrolytic Stability: Ethyl Ester Provides a Balance Between Reactivity and Storage Stability

The ethyl ester of the oxalamic acid side‑chain exhibits a hydrolysis half‑life of approximately 48 h at pH 7.4 and 25 °C, calculated using SPARC pKa and hydrolysis models [1]. This is approximately 2.5‑fold longer than the corresponding methyl ester (t½ ≈ 19 h) . The enhanced stability allows for reliable storage at 2–8 °C in dry conditions, as recommended by suppliers, and is compatible with standard laboratory handling protocols .

Ester stability
Class-level
t½ ≈ 48 h
2.5× longer than methyl ester (t½ ≈ 19 h)
Longer solution half-life supports multi-day assay reproducibility
SPARC predicted at pH 7.4, 25°C; verify under relevant conditions
Chemical stability Storage Handling

Procurement‑Relevant Application Scenarios for Ethyl [(5-isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate


Physicochemistry‑Driven Lead Optimization Libraries

When building a focused library of 1,3,4-thiadiazole‑oxalamate esters for CNS or intracellular targets, the isopropyl analog’s calculated lipophilicity (clogP ≈ 1.8) fills a critical gap between the overly hydrophilic methyl analog (clogP ≈ 0.7) and excessively lipophilic aryl‑substituted thiadiazoles . This property allows medicinal chemists to fine‑tune permeability while maintaining solubility, directly supporting property‑based drug design campaigns.

High‑Purity Intermediate for Multi‑Step Synthesis of Bioactive Molecules

The compound serves as a key synthetic intermediate in the preparation of N‑(5‑isopropyl‑1,3,4‑thiadiazol‑2‑yl)‑oxalamide derivatives, which have been reported as phosphodiesterase‑7 inhibitors (EP2316834A1) and JAK inhibitors [1]. The documented 97–98 % purity with ISO certification ensures that downstream coupling reactions proceed with consistent yields, avoiding the batch‑to‑batch variability observed with lower‑purity thiadiazole building blocks .

SAR Probe for Alkyl Substituent Effects in Antimicrobial 1,3,4‑Thiadiazole Series

In antimicrobial SAR programs, systematic variation of the C5 alkyl chain is essential for mapping hydrophobic pockets in bacterial enzyme targets. The 5‑isopropyl substituent has been associated with a 4‑fold improvement in MIC against S. aureus relative to 5‑ethyl in related thiadiazole‑oxalamate series [2]. Procurement of the pure isopropyl congener enables head‑to‑head comparative screening without confounding by impurities or side‑products.

Reference Standard for Analytical Method Development

Because ethyl [(5-isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate is well‑characterized by LCMS and has a unique retention time relative to its C5‑methyl and C5‑n‑propyl homologs, it can serve as a system suitability standard in HPLC method development for thiadiazole‑containing drug substances .

Application
Selection Property
Validation Focus
Physicochemistry-driven lead optimization
Calculated lipophilicity profile for permeability tuning
Lipophilicity benchmarking with lower alkyl analogs
High-purity intermediate for kinase-targeted probe synthesis
High-purity grade with ISO-certified manufacturing
Batch-to-batch consistency in multi-step coupling reactions
SAR probe for antimicrobial thiadiazole series
5-isopropyl steric and lipophilic differentiation
SAR comparison with lower alkyl analogs; supports antimicrobial screening
Reference standard for analytical method development
Well-characterized by LCMS with distinct retention time
System suitability and retention-time benchmarking against homologs
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